![molecular formula C20H25N3O2S B15245284 2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-[2-(2-thienyl)ethyl]- CAS No. 919107-37-2](/img/structure/B15245284.png)
2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-[2-(2-thienyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-3-ethoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide is a synthetic organic compound that belongs to the indazole class of chemicals. Indazole derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-ethoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of the butyl, ethoxy, and thiophen-2-yl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, ethylating agents, and thiophene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-Butyl-3-ethoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a bioactive compound.
Medicine: Investigating its therapeutic potential for treating diseases or conditions.
Industry: Exploring its use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2-Butyl-3-ethoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Butyl-3-ethoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide include other indazole derivatives with varying substituents. Examples include:
- 2-Butyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide
- 2-Butyl-3-ethoxy-N-(2-(furan-2-yl)ethyl)-2H-indazole-6-carboxamide
Uniqueness
The uniqueness of 2-Butyl-3-ethoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide lies in its specific combination of substituents, which may confer distinct biological activities or chemical properties compared to other indazole derivatives. This uniqueness can be explored through comparative studies and structure-activity relationship (SAR) analysis.
特性
CAS番号 |
919107-37-2 |
|---|---|
分子式 |
C20H25N3O2S |
分子量 |
371.5 g/mol |
IUPAC名 |
2-butyl-3-ethoxy-N-(2-thiophen-2-ylethyl)indazole-6-carboxamide |
InChI |
InChI=1S/C20H25N3O2S/c1-3-5-12-23-20(25-4-2)17-9-8-15(14-18(17)22-23)19(24)21-11-10-16-7-6-13-26-16/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,21,24) |
InChIキー |
SEKSMKDFRMLVRG-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC3=CC=CS3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245203.png)
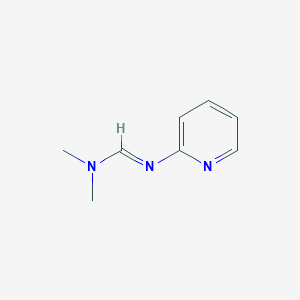
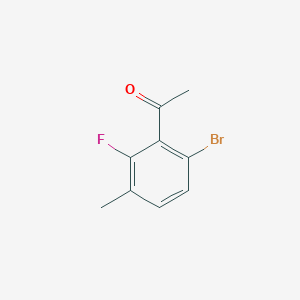
![3-Ethoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15245212.png)
![methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate](/img/structure/B15245213.png)
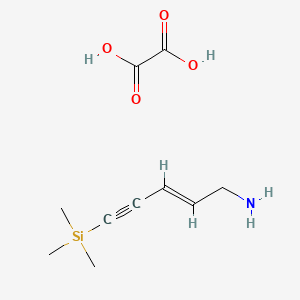
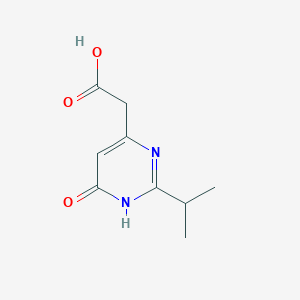
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;sulfate](/img/structure/B15245236.png)
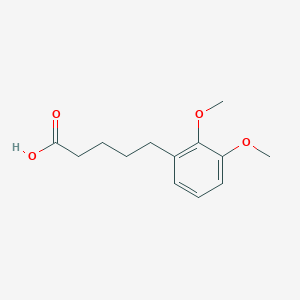
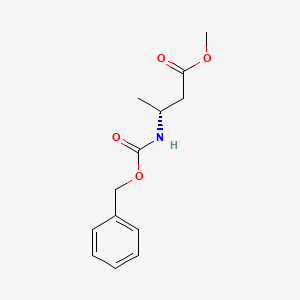
![2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15245262.png)
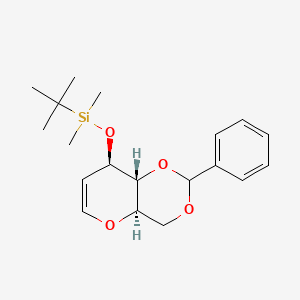
![5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15245285.png)
